REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[S:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[C:9](OS(C(F)(F)F)(=O)=O)[C:7]=2[N:8]=1.[C:24]1(B(O)O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CC(N=P(N1CCCC1)(N1CCCC1)N1CCCC1)(C)C>Cl[Pd]Cl.O1CCOCC1>[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[S:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[C:9]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:7]=2[N:8]=1
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
|
Name
|
dichloropalladium
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CSC=1N=CC2=C(N1)C(=C(S2)C(=O)OC)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.785 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on silica gel, elution
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with an ethyl acetate/heptane mixture so as
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=CC2=C(N1)C(=C(S2)C(=O)OC)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |